Cas no 1538739-58-0 (2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)

2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
- 1538739-58-0
- EN300-1845690
-
- インチ: 1S/C8H15N3O2/c1-5-7(6(12)4-9)8(13-3)11(2)10-5/h6,12H,4,9H2,1-3H3
- InChIKey: MYMFXYKTRCYXNA-UHFFFAOYSA-N
- ほほえんだ: OC(CN)C1C(C)=NN(C)C=1OC
計算された属性
- せいみつぶんしりょう: 185.116426730g/mol
- どういたいしつりょう: 185.116426730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845690-1.0g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1845690-5g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1845690-1g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1845690-0.05g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1845690-0.1g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1845690-0.25g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1845690-2.5g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1845690-0.5g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1845690-5.0g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 5g |
$3728.0 | 2023-06-01 | ||
Enamine | EN300-1845690-10.0g |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol |
1538739-58-0 | 10g |
$5528.0 | 2023-06-01 |
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-olに関する追加情報
Introduction to 2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS No. 1538739-58-0)
2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol, identified by its CAS number 1538739-58-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic alcohol features a pyrazole core appended with functional groups that make it a versatile scaffold for drug discovery and development. The structural motif, particularly the 5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl moiety, contributes to its unique chemical and biological properties, positioning it as a promising candidate for further exploration in therapeutic applications.
The compound’s molecular structure incorporates both nitrogen and oxygen heteroatoms, which are critical for its interaction with biological targets. The presence of an amino group at the first carbon position and a hydroxyl group at the second carbon position enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the methoxy substituent on the pyrazole ring introduces electronic and steric effects that can modulate binding affinity and selectivity in biological assays.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a scaffold for developing novel bioactive molecules. Studies have demonstrated that structural analogs of 2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, modifications to the pyrazole ring have been shown to enhance binding to targets such as kinases and proteases, which are key players in cancer and inflammatory pathways.
In the realm of medicinal chemistry, the synthesis of derivatives from 2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol has been explored to optimize pharmacokinetic properties. Researchers have leveraged strategies such as halogenation, alkylation, and aryl substitution to generate libraries of compounds for high-throughput screening. These efforts have yielded several hits with promising preclinical profiles, underscoring the utility of this scaffold in drug discovery.
The pyrazole scaffold itself is well-documented for its broad spectrum of biological activities. It serves as a privileged structure in medicinal chemistry due to its ability to adopt multiple conformations that can fit into diverse binding pockets. The methoxy group on the pyrazole ring further enhances its versatility by allowing for hydrogen bonding interactions with biological targets. This combination of features makes 2-amino-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-y)ethan-l-l ol (CAS No. 1538739 58 0) an attractive candidate for further investigation.
Current research is focusing on leveraging this compound’s structural features to develop treatments for neurological disorders. Preliminary studies suggest that derivatives of 2-amino-l-(5-methoxy-l,3-dimethyl-lH-pyrazol 4 yl) ethanol may interact with neurotransmitter receptors, offering potential benefits in conditions such as Alzheimer’s disease and Parkinson’s disease. The ability to fine-tune the pharmacophore through structural modifications provides a pathway to develop targeted therapies with improved efficacy and reduced side effects.
The synthetic pathways for preparing 2-amino-l-(5-methoxy-l ,3-dimethyl-lH-pyrazol 4 yl) ethanol have been refined to ensure scalability and purity suitable for pharmaceutical applications. Advances in catalytic methods have enabled more efficient production processes, reducing costs and environmental impact. These improvements are crucial for moving promising candidates like this one from academic research into industrial development pipelines.
Moreover, the compound’s stability under various conditions has been evaluated to ensure its suitability for formulation into final drug products. Studies have assessed its solubility profile, shelf life under different storage conditions, and compatibility with common excipients used in pharmaceutical formulations. These assessments are essential steps in determining its feasibility as an active pharmaceutical ingredient (API).
The growing interest in heterocyclic compounds like 2-amino-l-(5-methoxy-l ,3-dimethyl-lH-pyrazol 4 yl) ethanol (CAS No. 1538739 58 0) reflects broader trends in drug discovery toward natural product-inspired scaffolds. These structures often exhibit high bioactivity due to their complex spatial arrangements of functional groups optimized through evolutionary processes. By studying such compounds, researchers can gain insights into how nature designs bioactive molecules.
In conclusion,2-amino-l-(5-methoxy-l ,3-dimethyl-lH-pyrazol 4 yl) ethanol represents a compelling example of how structural complexity can translate into therapeutic potential. Its unique combination of functional groups makes it a valuable tool for medicinal chemists seeking to develop novel treatments for human diseases. As research continues to uncover new applications for this compound,CAS No.l53ll73S95S80 will undoubtedly remain at the forefront of pharmaceutical innovation.
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